molecular formula C16H19NO5S B14399464 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate CAS No. 89841-15-6

2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate

Cat. No.: B14399464
CAS No.: 89841-15-6
M. Wt: 337.4 g/mol
InChI Key: OYTUGZRBPVKJIX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the following steps:

Chemical Reactions Analysis

2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Scientific Research Applications

2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research, including:

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate substrates.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can be compared with other similar compounds such as:

    2-Nitronaphthalene: This compound lacks the sulfonate and 2,2-dimethylpropyl groups, making it less reactive in certain chemical reactions.

    Methanesulfonic Acid: This compound lacks the aromatic naphthalene ring and nitro group, making it less versatile in organic synthesis.

    2,2-Dimethylpropyl Methanesulfonate: This compound lacks the nitro group, making it less reactive in redox reactions.

The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

89841-15-6

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

2,2-dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate

InChI

InChI=1S/C16H19NO5S/c1-16(2,3)11-22-23(20,21)10-14-13-7-5-4-6-12(13)8-9-15(14)17(18)19/h4-9H,10-11H2,1-3H3

InChI Key

OYTUGZRBPVKJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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